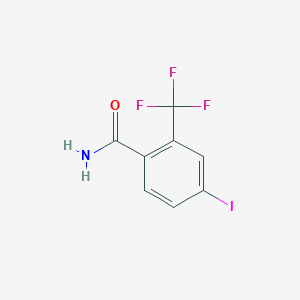

4-Iodo-2-(trifluoromethyl)benzamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-iodo-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3INO/c9-8(10,11)6-3-4(12)1-2-5(6)7(13)14/h1-3H,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKEIYLVQJSXKTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C(F)(F)F)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 4 Iodo 2 Trifluoromethyl Benzamide and Its Analogues

Reactivity of the Amide Functional Group

The amide bond is a cornerstone of many biologically active molecules. Its reactivity dictates not only the potential for creating diverse chemical libraries but also influences the metabolic stability and pharmacokinetic properties of a compound.

N-Alkylation and other Derivatizations of the Amide Nitrogen

The nitrogen atom of the amide group in benzamides can be a site for various derivatization reactions, most notably N-alkylation. This modification can significantly impact the molecule's biological activity and physical properties.

N-alkylation of benzamides is often achieved by reacting the parent amide with an alkyl halide in the presence of a base. For instance, the synthesis of N-substituted pronestyl sulfonamide analogues has been accomplished by reacting the parent sulfonamide with various alkyl or aryl halides using lithium hydride (LiH) in dimethylformamide (DMF). powertechjournal.com This general strategy can be applied to 4-Iodo-2-(trifluoromethyl)benzamide to generate a library of N-alkylated derivatives.

Beyond simple alkylation, the amide nitrogen can participate in more complex transformations. For example, enantioselective synthesis of atropisomeric tribrominated benzamides has been reported, where subsequent regioselective functionalizations were achieved through cross-coupling reactions. nih.gov This highlights the potential for intricate modifications on the benzamide (B126) scaffold, which could be extended to this compound.

The table below summarizes examples of N-alkylation reactions on benzamide-related structures.

| Parent Compound | Reagent | Product | Reference |

| N-(2-(diethylamino)ethyl)-4-(phenylsulfonamido)benzamide | Alkyl/aryl halides, LiH, DMF | N-substituted pronestyl sulfonamide analogues | powertechjournal.com |

| Racemic benzamide | Dibromodimethylhydantoin (DBDMH), peptide catalyst | Atropisomeric tribrominated benzamide | nih.gov |

Bioisosteric Transformations and Amide Group Replacements

Bioisosteric replacement of the amide group is a powerful strategy in medicinal chemistry to modulate a compound's properties while retaining its essential biological activity. nih.gov This involves substituting the amide with other functional groups that mimic its size, shape, and electronic characteristics.

Ester Analogues: The ester group is a classic bioisostere of the amide, although it is often more susceptible to metabolic cleavage. mdpi.com The synthesis of ester analogues of benzamides can be achieved through esterification of the corresponding benzoic acid. For example, 2-iodobenzoic acid can be treated with an alcohol in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) to yield the corresponding ester. mdpi.com Nickel-catalyzed esterification of benzamides has also been reported as a method for their derivatization. researchgate.net

Thioamide Analogues: Thioamides, where the carbonyl oxygen is replaced by sulfur, are valuable amide isosteres. chemrxiv.org They exhibit increased lipophilicity and a more acidic NH bond compared to amides. mdpi.com A common method for synthesizing thioamides is the thionation of the corresponding amide using Lawesson's reagent. mdpi.comrsc.org For instance, benzamide can be converted to thiobenzamide (B147508) by heating with Lawesson's reagent. rsc.org

Selenoamide Analogues: The replacement of the carbonyl oxygen with selenium results in selenoamides. These analogues have gained increasing attention in medicinal chemistry. mdpi.com Woollins' reagent is an efficient reagent for the chemoselective selenation of benzamides to produce the corresponding selenoamides. nih.gov The synthesis of functionalized 1,3-selenazoles can also be achieved from benzamides and potassium selenocyanate (B1200272) (KSeCN). chim.it

The following table outlines the synthesis of these analogues.

| Analogue | Synthetic Method | Reagents | Reference |

| Ester | Esterification of benzoic acid | Alcohol, DCC, DMAP | mdpi.com |

| Thioamide | Thionation of amide | Lawesson's reagent | mdpi.comrsc.org |

| Selenoamide | Selenation of amide | Woollins' reagent | nih.gov |

Urea (B33335) Analogues: Urea is a frequently used amide bond replacement that maintains the hydrogen bond donor and acceptor properties of the amide while potentially introducing additional interactions. mdpi.com Acyl ureas can be synthesized from benzamides through various methods, including a two-step process involving the generation of an N-(phenoxycarbonyl)benzamide intermediate followed by coupling with an amine. nih.govtrinity.edu

Sulfonamide Analogues: Sulfonamides are another important class of amide bioisosteres. ekb.eg They can be synthesized by reacting a sulfonyl chloride with an amine or by coupling a benzoic acid with a sulfonamide. For example, new sulfonamide analogues have been synthesized by coupling diclofenac (B195802) and mefenamic acid with sulfa drugs using DCC as a coupling agent. acs.org The synthesis of 3-(benzylsulfonamido)benzamides has also been reported, starting from commercially available benzoic acids. nih.gov

The table below summarizes the synthesis of urea and sulfonamide analogues.

| Analogue | Synthetic Method | Key Reagents/Intermediates | Reference |

| Urea | Coupling of N-(phenoxycarbonyl)benzamide with amines | N-(phenoxycarbonyl)benzamide, amines | nih.govtrinity.edu |

| Sulfonamide | Coupling of carboxylic acids with sulfonamides | DCC | acs.org |

| Sulfonamide | Sulfonylation of benzoic acids followed by amidation | Sulfonyl chloride, anilines | nih.gov |

Triazoles are five-membered heterocyclic rings that serve as excellent mimics of the amide bond due to their similar size, polarity, and hydrogen bonding capabilities. nih.gov They offer the advantage of being resistant to proteolytic cleavage. chimia.ch

1,2,3-Triazoles: 1,4-Disubstituted 1,2,3-triazoles are considered excellent isosteres for the trans-amide bond, mimicking its electronic properties. nih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, is a robust method for synthesizing these derivatives. nih.govmdpi.com In contrast, 1,5-disubstituted 1,2,3-triazoles can mimic the cis-amide bond conformation. nih.govchim.it

1,2,4-Triazoles: Substituted 1,2,4-triazole (B32235) benzamide derivatives can be synthesized through multi-step routes, including the catalytic cross-coupling of a benzonitrile (B105546) with a triazole, followed by amidation. sioc-journal.cn The Einhorn–Brunner reaction, involving the condensation of hydrazines with diacylamines, is another method for synthesizing 1,2,4-triazoles. scispace.comimist.ma

The following table highlights the use of triazoles as amide mimics.

| Triazole Type | Mimicked Amide Conformation | Synthetic Method | Reference |

| 1,4-Disubstituted 1,2,3-Triazole | trans | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | nih.govmdpi.com |

| 1,5-Disubstituted 1,2,3-Triazole | cis | Varies | nih.govchim.it |

| 1,2,4-Triazole | - | Multi-step synthesis, Einhorn–Brunner reaction | sioc-journal.cnscispace.comimist.ma |

Reactivity of the Aryl Iodide Functionality

The aryl iodide group in this compound is a versatile handle for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in expanding the chemical diversity of the core structure.

The reactivity of aryl halides in these cross-coupling reactions generally follows the order I > Br > Cl, making the aryl iodide of this compound highly reactive and suitable for various transformations.

Common cross-coupling reactions involving aryl iodides include:

Suzuki Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This is a powerful method for forming biaryl structures.

Heck Coupling: In this reaction, the aryl iodide is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne using a palladium catalyst, a copper co-catalyst, and a base, leading to the formation of an aryl-alkyne bond.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl iodide with an amine.

Ullmann Condensation: A copper-catalyzed reaction that can be used to form carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds.

The ability to perform these regioselective transformations on a tribrominated atropisomeric benzamide scaffold has been demonstrated, highlighting the potential for sequential and controlled derivatization of halogenated benzamides. nih.govthieme-connect.com This approach could be directly applied to this compound to create a diverse library of analogues with functionalities at the 4-position.

Nucleophilic Aromatic Substitution Pathways

The presence of a strong electron-withdrawing trifluoromethyl group and an iodine atom on the aromatic ring of this compound suggests its potential to undergo nucleophilic aromatic substitution (SNA r) reactions. Generally, the reactivity of aromatic compounds toward nucleophiles is enhanced by electron-withdrawing substituents that can stabilize the intermediate Meisenheimer complex. While specific studies on the nucleophilic aromatic substitution of this compound are not extensively detailed in the provided results, the reactivity of similar compounds provides valuable insights.

For instance, the reactivity of aromatic trifluoromethyl compounds with nucleophilic reagents has been a subject of investigation. acs.org The trifluoromethyl group, often considered a pseudohalogen, can influence the electronic conditions of the aromatic ring, potentially making it susceptible to nucleophilic attack. acs.org Research on ortho-iodobenzamides has shown that in the presence of pyridine, a directed nucleophilic aromatic substitution reaction can occur with amines, even without a strong electron-withdrawing group on the arene substrate. rsc.org This "directed SNAr (dSNAr)" reaction proceeds with high ortho-selectivity, suggesting that the amide group can play a directing role in the substitution process. rsc.org

Furthermore, the synthesis of quinazolinones from ortho-fluorobenzamides and amides proceeds via an SNAr reaction followed by cyclization, highlighting the susceptibility of halogenated benzamides to nucleophilic attack. nih.gov The reaction of 4-iodobenzotrifluoride (B1294960) with various nucleophiles, such as in aminocarbonylation to form N,N-dimethyl-(4-trifluoromethyl)benzamide, further demonstrates the potential for nucleophilic substitution on an iodo-substituted trifluoromethylarene. chemicalbook.com While the iodine atom is a good leaving group, the specific pathways and conditions for nucleophilic aromatic substitution on this compound itself would require further dedicated investigation to fully elucidate the regioselectivity and reaction mechanisms.

Role in Metal-Catalyzed Coupling Reactions and Mechanistic Insights

This compound and its analogues are valuable substrates in a variety of metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. chemie-brunschwig.chresearchgate.net The presence of the iodo group provides a reactive site for oxidative addition to a low-valent transition metal catalyst, initiating the catalytic cycle.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form new carbon-carbon bonds by coupling an organoboron reagent with an organic halide. chemie-brunschwig.ch Analogues of this compound, such as 4-iodobenzotrifluoride, are known to participate in Suzuki-Miyaura reactions. chemicalbook.com The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the organoboron compound and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst.

Heck Reaction: In the Mizoroki-Heck reaction, an unsaturated compound (like an alkene) is coupled with an organic halide in the presence of a palladium catalyst. 4-Iodobenzotrifluoride has been employed as a substrate in Heck reactions with acrylic acid. chemicalbook.com

Sonogashira Coupling: This reaction enables the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by palladium and a copper co-catalyst. The mechanism of the copper-free Sonogashira cross-coupling reaction of 4-iodobenzotrifluoride with phenylacetylenes has been investigated. chemicalbook.com

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds. While not explicitly detailed for this compound in the provided results, related transformations on similar scaffolds are common. For instance, the synthesis of phenanthridinones can be achieved through Buchwald-Hartwig amination reactions. nih.gov

Mechanistic Insights: A study on the trifluoromethylation of aryl halides with CuCF₃ revealed a non-radical mechanism involving the oxidative addition of the aryl halide to the Cu(I) center as the rate-determining step. acs.org This highlights that the nature of the metal and the trifluoromethylating agent can significantly influence the reaction pathway. The reaction was found to be second order, being first order in each of the reactants. acs.org Furthermore, the "ortho effect" has been quantified in the reaction of CuCF₃ with ortho-substituted aryl bromides, demonstrating that substituents ortho to the halogen can significantly accelerate the reaction rate. acs.org

The table below summarizes some metal-catalyzed reactions involving analogues of this compound:

| Reaction | Substrate Analogue | Coupling Partner | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura | 4-Iodobenzotrifluoride | Organoboron reagent | Palladium catalyst | Biaryl | chemicalbook.comchemie-brunschwig.ch |

| Heck | 4-Iodobenzotrifluoride | Acrylic acid | Palladium catalyst | Cinnamic acid derivative | chemicalbook.com |

| Sonogashira (copper-free) | 4-Iodobenzotrifluoride | Phenylacetylene | Palladium catalyst | Diarylacetylene | chemicalbook.com |

| Aminocarbonylation | 4-Iodobenzotrifluoride | DMF / POCl₃ | Not specified | Benzamide derivative | chemicalbook.com |

Reactivity of the Trifluoromethyl Group

Electronic Influence and Stability Considerations of the CF3 Group

The trifluoromethyl (CF₃) group exerts a profound influence on the electronic properties and stability of the this compound molecule.

Electronic Influence: The CF₃ group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. mdpi.comwikipedia.org This electron-withdrawing nature significantly impacts the aromatic ring, making it more electron-deficient. tcichemicals.com This deactivation of the ring affects its reactivity in electrophilic aromatic substitution reactions, generally making them more difficult to achieve. Conversely, the electron-deficient nature of the ring enhances its susceptibility to nucleophilic aromatic substitution. acs.org The electronegativity of the trifluoromethyl group is often described as being intermediate between that of fluorine and chlorine. wikipedia.org This strong inductive effect also influences the acidity of nearby functional groups; for example, trifluoromethyl-substituted compounds are often strong acids. wikipedia.org

Stability Considerations: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a high bond dissociation energy. mdpi.com This inherent strength imparts significant chemical and metabolic stability to the trifluoromethyl group. mdpi.com It is generally resistant to chemical, electrochemical, thermal, and photochemical degradation. mdpi.com While the C-F bond is robust, selective transformations of the trifluoromethyl group can be achieved under specific conditions, often requiring carefully designed substrates or reagents. tcichemicals.com

The table below summarizes key properties of the trifluoromethyl group:

| Property | Description | Reference |

| Electronic Effect | Strong electron-withdrawing group | mdpi.comwikipedia.org |

| Electronegativity | Intermediate between fluorine and chlorine | wikipedia.org |

| Impact on Aromatic Ring | Deactivates towards electrophilic substitution, activates towards nucleophilic substitution | acs.orgtcichemicals.com |

| Bond Strength | High C-F bond dissociation energy | mdpi.com |

| Chemical Stability | Generally stable to many reaction conditions | mdpi.comtcichemicals.com |

| Bioisostere | Often used as a bioisostere for chlorine or a methyl group in drug design | wikipedia.org |

Mechanisms of Trifluoromethyl Radical Generation and Reactivity

The generation of a trifluoromethyl radical (•CF₃) is a key step in many trifluoromethylation reactions. Several methods exist to generate this reactive species from various precursors.

One common method involves the use of electrophilic trifluoromethylating reagents, such as S-(trifluoromethyl)diphenylsulfonium salts (e.g., Umemoto's reagents). cas.cnbeilstein-journals.org The mechanism can involve a single electron transfer (SET) from a reductant, like copper, to the reagent. This SET process generates the trifluoromethyl radical, which can then participate in subsequent reactions. cas.cnbeilstein-journals.org The formation of the •CF₃ radical can be supported by trapping experiments with radical scavengers like TEMPO. cas.cn

Another precursor for the trifluoromethyl radical is sodium triflinate (CF₃SO₂Na), often referred to as the Langlois reagent. chemrevlett.comresearchgate.net In the presence of an oxidant, such as tert-butyl hydroperoxide (TBHP) and a copper catalyst, CF₃SO₂Na can generate the •CF₃ radical. beilstein-journals.org This radical can then add to electron-rich substrates. beilstein-journals.org Visible light photoredox catalysis has also been employed to generate the trifluoromethyl radical from CF₃SO₂Na. beilstein-journals.org

The reactivity of the generated trifluoromethyl radical is diverse. It can add to double bonds, as seen in the trifluoromethylation of alkenes. rsc.org In the presence of an aryl radical, a cross-coupling reaction can occur to form an aryl-CF₃ bond. beilstein-journals.org The trifluoromethyl radical can also be trapped by a copper species to form a CuCF₃ intermediate, which can then participate in cross-coupling reactions with aryl halides. acs.orgcas.cn

Intramolecular Cyclization and Annulation Reactions of Benzamide Scaffolds

Pathways to Quinazolinone Derivatives and Related Heterocycles

Benzamide scaffolds, particularly those with appropriate substitution patterns like this compound, are versatile precursors for the synthesis of fused heterocyclic systems, most notably quinazolinones. These reactions often proceed through intramolecular cyclization or annulation pathways.

One common strategy involves the reaction of a 2-halobenzamide with an amine or amide, which can lead to the formation of a quinazolinone ring system. For example, the synthesis of quinazolinones can be achieved through a base-promoted SNAr reaction of ortho-fluorobenzamides with amides, followed by cyclization. nih.gov Similarly, 2-iodo or 2-bromobenzamides can react with benzylamines in the presence of a copper catalyst to yield quinazolinones. nih.gov

Transition metal-catalyzed C-H activation and annulation is another powerful approach. nih.gov Benzamides can undergo cobalt-catalyzed C-H activation and annulation with alkynes to produce isoquinolinones. nih.gov Rhodium-catalyzed [4+2] annulation of benzamides with alkyl azides can also lead to the formation of N-heterocycles. arabjchem.org

Specifically for trifluoromethylated quinazolinones, several synthetic routes have been developed. 2-(Trifluoromethyl)quinazolin-4(3H)-ones can be synthesized from isatins and trifluoroacetimidoyl chlorides in a cascade reaction mediated by FeCl₃. organic-chemistry.org A one-pot method for preparing 2-trifluoromethylquinazolin-4(3H)-ones involves the condensation of anthranilic acids, amines, and trifluoroacetic acid (TFA) as the CF₃ source. acs.org

The synthesis of 6-iodo-3-substituted-2-(trifluoromethyl)quinazolin-4(3H)-one derivatives has been studied, starting from 6-iodo-2-(trifluoromethyl)-3,1-benzoxazin-4-one. researchgate.net Reaction of this benzoxazinone (B8607429) with amines in acetic acid under reflux conditions afforded the desired quinazolinones. researchgate.net

Furthermore, intramolecular oxidative cyclization of N-(2,2,2-trifluoro-1-(arylimino)ethyl)benzimidamide intermediates provides a route to 1,3-diaryl-5-(trifluoromethyl)-1H-1,2,4-triazoles, demonstrating the utility of trifluoromethylated benzamide-like structures in accessing other heterocyclic systems. nih.gov

The table below summarizes various synthetic approaches to quinazolinone derivatives and related heterocycles from benzamide scaffolds.

| Starting Material Type | Reagents/Catalyst | Product Type | Reaction Type | Reference |

| ortho-Fluorobenzamide | Amide, Cs₂CO₃ | Quinazolinone | SNAr / Cyclization | nih.gov |

| 2-Iodo/Bromobenzamide | Benzylamine, CuBr | Quinazolinone | Coupling / Cyclization | nih.gov |

| Benzamide | Alkyne, Co(acac)₂ | Isoquinolinone | C-H Activation / Annulation | nih.gov |

| Isatin | Trifluoroacetimidoyl chloride, FeCl₃ | 2-(Trifluoromethyl)quinazolinone | Cascade / Annulation | organic-chemistry.org |

| Anthranilic acid | Amine, Trifluoroacetic acid | 2-(Trifluoromethyl)quinazolinone | One-pot condensation | acs.org |

| 6-Iodo-2-(trifluoromethyl)-3,1-benzoxazin-4-one | Amine, Acetic acid | 6-Iodo-2-(trifluoromethyl)quinazolinone | Condensation / Cyclization | researchgate.net |

| N-(2,2,2-Trifluoro-1-(arylimino)ethyl)benzimidamide | I₂/KI | 1,2,4-Triazole | Intramolecular Oxidative Cyclization | nih.gov |

Spectroscopic Characterization Methodologies in Research of 4 Iodo 2 Trifluoromethyl Benzamide

X-ray Diffraction (XRD) Studies for Solid-State Structures

X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. For derivatives of 4-Iodo-2-(trifluoromethyl)benzamide, XRD studies provide critical insights into their molecular conformations and the intricate network of intermolecular interactions that dictate their crystal packing.

Single-crystal X-ray diffraction analysis of a related compound, 3-Iodo-N-[2-(trifluoromethyl)phenyl]benzamide, reveals specific conformational features. nih.gov In its crystalline form, the dihedral angle between the two benzene (B151609) rings is a mere 12.5(2)°. nih.gov This near-planar orientation is in stark contrast to its 3-fluoro analogue, which crystallizes with two independent molecules in the asymmetric unit, exhibiting significantly larger dihedral angles of 43.94(8)° and 55.66(7)°. nih.gov The conformation of the central –Car—C(=O)—N—Car– segment in the iodo derivative is characterized by a torsion angle of 174.8(3)°. nih.gov In this conformation, the 3-iodo substituent on the benzoic acid ring and the 2-CF3 group on the aniline (B41778) ring adopt an anti disposition relative to each other. nih.gov

A search of the Cambridge Structural Database for compounds similar to N-(2-(trifluoromethyl)phenyl)arylamides has yielded several hits, including different crystalline forms of N-(2-(trifluoromethyl)phenyl)benzamide and 2-(trifluoromethyl)-N-(2-(trifluoromethyl)phenyl)benzamide. iucr.org This highlights the importance of XRD in identifying and characterizing polymorphism, where a single compound can exist in multiple crystalline forms with different physical properties.

The crystal packing of 3-Iodo-N-[2-(trifluoromethyl)phenyl]benzamide is governed by a combination of strong and weak intermolecular interactions. iucr.org A prominent feature is the formation of N—H···O hydrogen bonds, which link the molecules into C(4) chains that propagate along the b-axis. nih.goviucr.org These chains are further organized into ribbons through short I···I halogen-halogen contacts, with a measured distance of 3.7797(5) Å. nih.govresearchgate.net This type of interaction, where a halogen atom acts as an electrophilic "σ-hole" donor, is a recognized supramolecular synthon that plays a significant role in crystal engineering. mdpi.com

In contrast, the crystal structure of the 3-fluoro analogue, lacking the potential for strong halogen bonding, is stabilized by C—H···O hydrogen bonds and weak offset π–π stacking interactions between the aromatic rings. nih.gov The presence of different supramolecular synthons, such as N—H···O hydrogen bonds and halogen-halogen contacts, directly influences the resulting one-dimensional, two-dimensional, or three-dimensional architecture of the crystal lattice. iucr.orgresearchgate.net The study of these synthons is crucial for understanding and predicting the solid-state structures of related benzamide (B126) derivatives.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is routinely employed for the confirmation of molecular weight and the elucidation of fragmentation pathways of newly synthesized compounds.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This technique is essential for the unambiguous identification of target compounds and for distinguishing between molecules with the same nominal mass but different elemental formulas. rsc.orgacs.orgscispace.com

For instance, in the study of related benzamide derivatives, HRMS has been used to confirm the successful synthesis of the desired products. rsc.orgrsc.orgmdpi.com In a study involving the deuteriomethoxylation of benzamides, HRMS (ESI+) was used to confirm the exact mass of 4-iodo-2-(methoxy-d3)-N-(quinolin-8-yl)benzamide. mdpi.com The calculated exact mass for the [M+H]+ ion (C17H11D3IN2O2+) was 408.0283, and the found mass was 408.0291, confirming the incorporation of the deuterated methoxy (B1213986) group. mdpi.com Similarly, the HRMS fragmentation patterns of novel amides have been analyzed to support their structural characterization. rsc.org

The following table provides an example of HRMS data for a related compound:

| Compound | Ion Formula | Calculated m/z | Found m/z |

| 4-iodo-2-(methoxy-d3)-N-(quinolin-8-yl)benzamide | [M+H]+ (C17H11D3IN2O2+) | 408.0283 | 408.0291 |

Table 1: Example of High-Resolution Mass Spectrometry Data. mdpi.com

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. In the context of this compound and its analogues, UV-Vis spectroscopy can be used to characterize the electronic structure and identify chromophoric groups within the molecule.

Specialized NMR Techniques for Specific Elements (e.g., ¹²⁵Te NMR in related systems)

While standard ¹H and ¹³C NMR are fundamental for structural elucidation, specialized NMR techniques targeting other nuclei can provide unique and valuable information, particularly in organometallic and organochalcogen compounds. In systems related to this compound, where the iodine atom could potentially be replaced by other chalcogens, techniques like ¹²⁵Te NMR are highly informative.

In the study of 2-benzamide tellurenyl iodides, ¹²⁵Te NMR spectroscopy has been instrumental in investigating the Lewis acidic nature of the tellurium center. researchgate.net For instance, ¹²⁵Te NMR titration experiments have been used to confirm the formation of a chalcogen bond (ChB) between the tellurium atom of a triaryltelluronium salt and the carbonyl group of N-halosuccinimides in solution. researchgate.netresearchgate.net This interaction was quantified by determining the association constant (Ka), which was found to be 17.3 ± 0.6 M⁻¹, indicating a moderate interaction in the solution phase. researchgate.netresearchgate.net Furthermore, ¹²⁵Te NMR studies, in conjunction with HRMS, have been crucial in elucidating the mechanism of CO₂ mitigation catalyzed by these tellurium compounds, where the reaction is proposed to proceed through a catalytically active Te-N heterocyclic intermediate. researchgate.net

Computational Chemistry and Theoretical Studies on 4 Iodo 2 Trifluoromethyl Benzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a staple in quantum chemistry for its favorable balance between accuracy and computational cost. DFT calculations can elucidate a wide range of properties for 4-Iodo-2-(trifluoromethyl)benzamide, from its most stable three-dimensional arrangement to its reactivity and spectroscopic signatures.

The first step in many computational studies is to determine the molecule's most stable geometry—the arrangement of atoms that corresponds to a minimum on the potential energy surface. For molecules with rotatable bonds, like the C-N amide bond and the bond connecting the phenyl ring to the amide group in this compound, multiple conformations may exist.

DFT calculations can map the conformational energy landscape by systematically rotating these bonds and calculating the energy of each resulting conformation. This process identifies the global minimum energy structure and any other low-energy conformers. The orientations of the planar regions, such as the phenyl ring and the amide plane, are compared to predicted orientations from DFT calculations in isolation. For similar aryl amides, studies have shown that the aryl rings can be tilted with respect to each other, and these conformational changes can result in more favorable environments for hydrogen bonding and π-stacking in crystal structures nih.gov. The energies of conformations in experimentally determined structures are often slightly higher than those calculated for isolated molecules, indicating the influence of crystal packing forces nih.gov.

Below is a representative table of optimized geometric parameters for a benzamide (B126) derivative, calculated using a DFT method like B3LYP with a suitable basis set.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | 1.25 Å |

| C-N | 1.36 Å | |

| C-I | 2.10 Å | |

| C-CF3 | 1.51 Å | |

| Bond Angle | O=C-N | 122.5° |

| C-C-I | 119.8° | |

| C-C-CF3 | 121.0° | |

| Dihedral Angle | C-C-C=O | ~180° |

| C-N-C-C | Variable (defines conformation) | |

| Note: The data in this table is hypothetical and representative of typical values for similar molecules. Specific experimental or computational data for this compound is not available in the provided search results. |

Once the optimized geometry is obtained, DFT calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. The calculated vibrational spectrum can be compared with experimental infrared (IR) and Raman spectra to help assign the observed spectral bands to specific molecular motions.

Theoretical calculations have been used to analyze the vibrational spectra of related benzamide compounds. For instance, in other fluorine-containing benzamides, the C-F stretching vibration is typically expected in the region of 1270–1100 cm⁻¹ researchgate.net. Similarly, the characteristic C=O stretching vibration in ketones and amides is found in the range of 1715–1680 cm⁻¹ researchgate.net. The red-shift of the N-H stretching wavenumber in an experimental IR spectrum compared to the computed value can indicate the weakening of the N-H bond, which might be involved in hydrogen bonding researchgate.net.

A table of predicted vibrational frequencies for key functional groups in this compound is presented below as an illustrative example.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| N-H Stretch | -CONH₂ | ~3450 |

| C=O Stretch | -CONH₂ | ~1700 |

| C-N Stretch | Phenyl-CF₃ | ~1350 |

| C-F Stretch | -CF₃ | ~1150 |

| C-I Stretch | Phenyl-I | ~550 |

| Note: This data is illustrative and based on typical frequency ranges for these functional groups. Precise calculated values for the target compound are not available in the provided search results. |

DFT is also employed to analyze the electronic properties of this compound. This includes the calculation of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Furthermore, the distribution of electron density within the molecule can be assessed through population analysis methods, such as Mulliken charge analysis. This provides insight into the partial atomic charges on each atom, revealing the electrophilic and nucleophilic sites within the molecule. In benzamide derivatives, the electronegative oxygen, nitrogen, and halogen atoms are expected to carry partial negative charges, while the carbonyl carbon and hydrogen atoms typically exhibit partial positive charges. This charge distribution is fundamental to understanding the molecule's intermolecular interactions and reactivity.

The following table provides an example of calculated electronic properties for a related molecule.

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

| Note: These values are representative and not specific to this compound. |

Theoretical calculations are invaluable for exploring the mechanisms of chemical reactions. For this compound, DFT can be used to model potential reaction pathways, such as its synthesis or degradation. By calculating the energies of reactants, products, and transition states, it is possible to determine thermodynamic properties like the enthalpy (ΔH) and Gibbs free energy (ΔG) of reaction, as well as kinetic parameters like the activation energy (Ea).

This information helps to predict the feasibility and rate of a reaction, providing insights that can guide experimental work. For example, by studying the protonation and deprotonation reactions in the gas phase for similar compounds, researchers can determine the energetically easiest processes.

Analysis of Intermolecular Interactions in Solid and Solution States

The behavior of this compound in condensed phases (solid and solution) is governed by intermolecular interactions. Computational methods can characterize these non-covalent forces, which are critical for understanding crystal packing, solubility, and biological activity.

Hydrogen bonds are among the most important intermolecular interactions for molecules containing N-H and C=O groups. In the crystal structure of benzamides, molecules are often linked by N-H···O hydrogen bonds to form chains or dimers researchgate.net.

An illustrative table summarizing potential intermolecular interactions is provided below.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Energy (kcal/mol) |

| N-H···O=C | N-H (amide) | C=O (amide) | 1.8 - 2.2 | 3 - 7 |

| C-H···F-C | C-H (aromatic) | F (trifluoromethyl) | 2.2 - 2.8 | 1 - 3 |

| C-H···π | C-H (aromatic) | Phenyl ring | 2.5 - 2.9 | 0.5 - 2.5 |

| Note: The data represents typical ranges for these types of interactions and is not based on specific calculations for this compound. |

Investigation of Halogen Bonding Interactions Involving Iodine

Halogen bonding is a critical noncovalent interaction in the supramolecular assembly of halogenated compounds. In the context of this compound, the iodine atom acts as a halogen bond donor. This interaction arises from the anisotropic distribution of electron density on the iodine atom, creating a region of positive electrostatic potential, known as a σ-hole, along the C-I bond axis. This electrophilic region can then interact favorably with nucleophilic entities such as oxygen or nitrogen atoms from adjacent molecules.

Studies on analogous N-iodophenyl-trifluoromethyl-benzamides have demonstrated the significance of these halogen-mediated interactions in conjunction with stronger forces like N—H⋯O hydrogen bonds. The directionality of the C—I⋯X (where X is a halogen bond acceptor) interaction is a defining characteristic, making it a reliable tool in crystal engineering. The strength of the halogen bond generally increases with the polarizability of the halogen atom, making iodine a particularly effective halogen bond donor. Computational models are essential for accurately representing the anisotropic charge distribution of the iodine atom to correctly predict the geometry and energy of these interactions.

Hirshfeld Surface Analysis and Fingerprint Plots for Interaction Quantification

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a given molecule dominates. By mapping properties like the normalized contact distance (dnorm) onto this surface, one can identify regions of significant intermolecular contact.

Two-dimensional fingerprint plots are derived from the Hirshfeld surface and provide a quantitative summary of the intermolecular contacts. These plots display the distance from the surface to the nearest nucleus inside (dᵢ) versus the distance to the nearest nucleus outside (dₑ). The distribution and frequency of points on the plot serve as a "fingerprint" of the crystal packing.

| Intermolecular Contact | Percentage Contribution to Hirshfeld Surface |

| H···H | 29.0% - 38.1% |

| H···O/O···H | 21.7% - 42.1% |

| H···C/C···H | 16.5% - 28.2% |

| I···H/H···I | Variable |

| I···C/C···I | Variable |

| I···O/O···I | Variable |

Note: Data is illustrative and based on analyses of various substituted benzamides. The exact percentages for this compound would require specific crystallographic data.

PIXEL Calculations for Detailed Interaction Energy Contributions

To gain a more detailed understanding of the energetics of intermolecular interactions, PIXEL calculations can be employed. This method calculates the lattice energy by summing the interaction energies between a central molecule and its neighbors. The total interaction energy for each molecular pair is dissected into its constituent parts: coulombic (electrostatic), polarization, dispersion, and repulsion energies.

This approach has been successfully applied to the polymorphs of other halogenated benzamides, revealing that the stability of different crystal forms arises from subtle differences in these energy components. PIXEL calculations consistently show that dispersion is the most significant stabilizing contribution for most molecular pairs in such systems, while the coulombic term directs the specific geometry of interactions like hydrogen and halogen bonds.

The following table provides an example of interaction energy components for a molecular pair in a related halogenated benzamide crystal structure.

| Molecular Pair Interaction | Coulombic (kJ/mol) | Polarization (kJ/mol) | Dispersion (kJ/mol) | Repulsion (kJ/mol) | Total (kJ/mol) |

| N—H···O Hydrogen Bond | -25.0 | -10.5 | -30.0 | 25.0 | -40.5 |

| π···π Stacking | -15.0 | -8.0 | -45.0 | 30.0 | -38.0 |

| C—H···π Interaction | -5.0 | -3.0 | -20.0 | 12.0 | -16.0 |

Note: This data is representative of interactions found in substituted benzamides and is for illustrative purposes. Specific values for this compound are not available.

Conformational Analysis and Molecular Dynamics Simulations

Elucidation of Rotational Barriers and Conformational Isomerism

The molecule this compound possesses several rotatable bonds, leading to the possibility of different conformers. The most significant rotational barriers are typically associated with the amide C-N bond and the bonds connecting the phenyl ring to the amide group and the trifluoromethyl group.

The rotation around the amide C-N bond is known to have a significant energy barrier due to the partial double-bond character of this bond. For the rotation of the aryl ring, substituents in the ortho position can introduce significant steric hindrance, thereby increasing the rotational barrier. In this molecule, the trifluoromethyl group at the 2-position is expected to create a substantial barrier to the rotation of the benzamide group.

Computational studies on similar substituted benzamides have shown that the phenyl rings are often tilted with respect to the plane of the amide group. Density Functional Theory (DFT) calculations can be used to determine the energies of different conformers and the transition states connecting them, allowing for the elucidation of rotational energy barriers. For example, in N-benzhydrylformamides, calculated rotational barriers for the formyl group are in the range of 20–23 kcal/mol. The presence of the bulky and electron-withdrawing trifluoromethyl group is expected to have a pronounced effect on the conformational preferences and rotational dynamics of this compound.

Assessment of Solvent Effects on Molecular Conformation

The conformation of a flexible molecule like this compound can be influenced by its environment. Solvents can affect the relative stability of different conformers through solute-solvent interactions. Polar solvents may stabilize conformers with larger dipole moments, while nonpolar solvents may favor conformations that minimize the exposed polar surface area.

The choice of solvent is also a critical factor in crystallization, as different solvents can lead to the formation of different polymorphs by stabilizing different molecular conformations or packing arrangements. In some molecules, such as substituted prolines, intrinsic orbital effects can dictate a strong conformational preference that persists across solvents of varying polarity. However, in many amide systems, the barriers to rotation have been shown to be strongly solvent-dependent. Computational methods, such as including a solvent model in DFT calculations, are essential for predicting how the conformational landscape of this compound might change in different media.

Advanced Applications and Research Directions in Synthetic Chemistry

4-Iodo-2-(trifluoromethyl)benzamide as a Versatile Synthetic Intermediate

This compound serves as a highly adaptable building block in the field of organic synthesis. Its utility stems from the unique arrangement of three distinct functional groups on a benzene (B151609) ring: a reactive iodine atom, an electron-withdrawing trifluoromethyl group, and an amide moiety. This specific combination allows for a multitude of chemical modifications, positioning it as a key starting material for a variety of more complex molecules.

Precursor for Structurally Complex Organic Molecules

The carbon-iodine bond in this compound is particularly amenable to a range of cross-coupling reactions, which are foundational methods for constructing the carbon frameworks of intricate organic structures. For example, this compound can readily participate in well-established reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings to introduce new carbon-carbon or carbon-heteroatom bonds. The potent electron-withdrawing nature of the trifluoromethyl group not only influences the electronic properties and reactivity of the aromatic ring but can also bestow beneficial characteristics upon the final products, such as enhanced metabolic stability and lipophilicity, which are highly desirable in medicinal chemistry. mdpi.com

Building Block in the Synthesis of Diverse Heterocyclic Systems

The amide group of this compound is a key player in the formation of various heterocyclic systems, which are core structural motifs in numerous pharmaceuticals and agrochemicals. The amide nitrogen can function as a nucleophile in intramolecular cyclization reactions, leading to the creation of nitrogen-containing rings. For instance, the compound can be a precursor for quinazolinone derivatives. researchgate.net Furthermore, the iodine atom can be chemically transformed into other functional groups that can then participate in ring-forming reactions, expanding the diversity of accessible heterocyclic structures.

Development of Catalytic Systems and Ligands Featuring Benzamide (B126) Scaffolds

The benzamide framework is not only a synthetic target but also a structural element used in the design of advanced catalysts and ligands for a variety of organic transformations.

Benzamide-Derived Organochalcogen Catalysts (e.g., Tellurenyl Iodides from Iodobenzamides)

Research has demonstrated that iodobenzamides are effective precursors for creating organochalcogen catalysts, especially those based on tellurium. researchgate.netnih.gov A copper-catalyzed insertion of a tellurium atom into the carbon-iodine bond of 2-iodobenzamides produces 2-benzamide tellurenyl iodides in high yields. researchgate.netnih.govresearchgate.net These resulting organotellurium compounds have shown significant catalytic activity. researchgate.netnih.gov For example, they can act as pre-catalysts for the fixation of carbon dioxide with epoxides to form cyclic carbonates and can also catalyze the synthesis of 1,3-diaryl ureas from anilines and CO2. researchgate.netnih.govresearchgate.net The benzamide part of the catalyst is crucial, as it can influence the catalyst's performance and stability through intramolecular coordination. nih.gov

| Catalyst Precursor | Catalytic Application | Catalyst Type |

| 2-Iodobenzamides | CO2 Mitigation (e.g., cyclic carbonate synthesis, urea (B33335) synthesis) | Organotellurium (Tellurenyl Iodides) |

Role of Benzamides in Metal-Mediated Catalysis for Organic Transformations

Benzamide derivatives are widely utilized as directing groups in metal-catalyzed C-H activation, a powerful strategy for regioselective functionalization. rsc.orgnih.gov The amide group coordinates to a metal center (such as palladium, rhodium, or cobalt), guiding the catalyst to a specific C-H bond and enabling its selective transformation. nih.govacs.orgnih.gov This approach allows for the efficient construction of complex molecules from simple precursors. rsc.org While the N-methoxy amide is a commonly cited versatile directing group, other amide-based directing groups, like 8-aminoquinoline (B160924), are also effective. researchgate.netbohrium.comrsc.org The development of catalysts using first-row transition metals like cobalt and nickel is an area of active research, aiming for more cost-effective and sustainable synthetic methods. rsc.orgrsc.orgresearchgate.net

Radiochemical Synthesis and Applications of Labeled Benzamides (e.g., ¹²³I, ¹⁸F)

The incorporation of radioisotopes into the benzamide structure has been pivotal in the development of radiotracers for non-invasive medical imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). google.com

The iodine atom present in iodo-benzamide compounds provides a straightforward position for introducing iodine radioisotopes, such as iodine-123 (¹²³I). nih.gov These radiolabeled benzamides have been designed to bind with high affinity to specific biological targets. For example, various ¹²³I-labeled benzamides have been developed as agents for imaging dopamine (B1211576) D2 receptors in the brain or for detecting malignant melanoma by targeting melanin. nih.govnih.govacs.orgnih.gov The favorable decay properties of ¹²³I make it suitable for SPECT imaging. nih.govdiva-portal.org

Furthermore, the benzamide scaffold can be modified for labeling with fluorine-18 (B77423) (¹⁸F), a key radionuclide for PET imaging due to its ideal physical properties. nih.gov ¹⁸F-labeled benzamide analogues have been synthesized and evaluated for various imaging applications, including the visualization of dopamine D2 receptors, sigma-2 receptors in solid tumors, and malignant melanoma. nih.govacs.orgsnmjournals.orgsnmjournals.org The development of these radiotracers often involves synthesizing a suitable precursor and then introducing the ¹⁸F label in the final step. nih.govsnmjournals.org These advanced imaging agents play a crucial role in cancer diagnosis, patient stratification, and monitoring treatment responses. nih.gov

| Isotope | Imaging Modality | Biological Target Examples |

| ¹²³I | SPECT | Dopamine D2 Receptors, Melanin |

| ¹⁸F | PET | Dopamine D2 Receptors, Sigma-2 Receptors, Melanin |

Engineering of Solid-State Properties and Polymorphism for Material Science

The arrangement of molecules in a crystalline solid, known as the crystal lattice, is fundamental to a material's properties. For a molecule like this compound, the presence of a strong hydrogen bond donor (the amide N-H) and acceptor (the carbonyl oxygen), a bulky and polarizable iodine atom, and a trifluoromethyl group capable of participating in weaker interactions, suggests a rich and complex solid-state chemistry. The engineering of these properties is a key area of research in materials science.

The external morphology of a crystal (its habit) and the internal arrangement of its constituent molecules (its packing architecture) are intrinsically linked. These features can be controlled through various crystallization techniques, such as choice of solvent, temperature, and the presence of additives. For benzamide derivatives, the crystal packing is often dominated by strong intermolecular interactions like N—H⋯O hydrogen bonds, which typically lead to the formation of well-defined chains or ribbons. nih.gov

In the case of this compound, it is anticipated that the primary N—H⋯O hydrogen bonds will be a major structure-directing motif. However, the presence of the iodine and trifluoromethyl groups introduces other significant intermolecular forces that can modulate the crystal packing. The iodine atom can participate in halogen bonding (I⋯O or I⋯N interactions) and halogen-halogen contacts (I⋯I), which are known to be influential in directing crystal architectures. nih.gov For instance, studies on related halo-substituted N-[2-(trifluoromethyl)phenyl]benzamides have shown that larger halogens like bromine and iodine can lead to the formation of ribbons through short halogen-halogen contacts. nih.gov

The trifluoromethyl group, while generally considered a weak hydrogen bond acceptor, can engage in C—H⋯F interactions. acs.org The interplay between these various non-covalent interactions will ultimately determine the final three-dimensional crystal structure. The ability to selectively favor certain interactions over others through controlled crystallization conditions is a key aspect of crystal engineering, enabling the design of materials with specific properties.

Table 1: Crystallographic Data of Related N-[2-(trifluoromethyl)phenyl]benzamides

| Compound | Dihedral Angle between Benzene Rings | Key Intermolecular Interactions | Crystal Packing Architecture |

|---|---|---|---|

| 3-Fluoro-N-[2-(trifluoromethyl)phenyl]benzamide | 43.94° and 55.66° | N—H⋯O, C—H⋯O, π–π interactions | 2D layers nih.gov |

| 3-Bromo-N-[2-(trifluoromethyl)phenyl]benzamide | 10.40° | N—H⋯O, Br⋯Br contacts | 1D ribbons nih.gov |

| 3-Iodo-N-[2-(trifluoromethyl)phenyl]benzamide | 12.5° | N—H⋯O, I⋯I contacts | 1D ribbons nih.gov |

This table is generated based on data from related compounds to illustrate potential structural motifs.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, stability, and mechanical behavior. The existence of multiple, competing intermolecular interactions in this compound suggests a high propensity for polymorphism.

The relationship between the crystal structure and the resulting properties is a cornerstone of solid-state chemistry. For example, the strength and dimensionality of the intermolecular interactions directly impact the material's thermal stability. A crystal lattice with strong, three-dimensional networks of interactions will generally have a higher melting point than one with weaker, lower-dimensional interactions.

The study of polymorphism in related trifluoromethyl-substituted benzanilides has revealed the existence of concomitant dimorphism, where two different crystal forms are obtained in the same crystallization experiment. researchgate.net These forms can differ in the number of molecules in the asymmetric unit (Z') and exhibit subtle differences in their crystal packing, often related to weak C-H···F and F···F interactions. researchgate.net Such subtle changes can lead to different physicochemical properties.

The trifluoromethyl group is known to influence properties such as lipophilicity and metabolic stability in medicinal chemistry, and its impact on solid-state properties is equally significant. nih.govacs.org The fluorine atoms can participate in a variety of weak interactions that can be crucial in the stabilization of particular polymorphic forms. acs.org Understanding the energetic landscape of these different potential crystal packings is essential for controlling the polymorphic outcome of crystallization.

For this compound, a thorough investigation of its polymorphic landscape would involve screening for different crystalline forms under a wide range of conditions. Characterization of these forms using techniques such as X-ray diffraction, differential scanning calorimetry (DSC), and solid-state NMR would be necessary to elucidate their structures and relative stabilities. This knowledge is paramount for the development of materials with reliable and reproducible performance.

Structure Activity Relationships Sar from a Purely Chemical and Theoretical Perspective

Influence of Halogen and Trifluoromethyl Substituents on Molecular Properties

The strategic placement of halogen and trifluoromethyl substituents on the benzamide (B126) scaffold profoundly influences its molecular properties. These modifications alter the electronic landscape and steric profile of the molecule, which are critical determinants of its chemical behavior and potential interactions.

Electronic Effects (Inductive and Resonance Contributions)

The electronic nature of the aromatic ring in 4-Iodo-2-(trifluoromethyl)benzamide is significantly modulated by the inductive and resonance effects of its substituents. The trifluoromethyl (-CF3) group is a potent electron-withdrawing group, primarily through a strong negative inductive (-I) effect. nih.govscispace.com This is due to the high electronegativity of the fluorine atoms, which pull electron density away from the carbon atom and, consequently, from the benzene (B151609) ring. vaia.com This inductive withdrawal deactivates the aromatic ring, making it less susceptible to electrophilic attack. wikipedia.orgmasterorganicchemistry.com

The amide group itself is a moderately deactivating group. It can donate electrons by resonance but also withdraws them inductively. stpeters.co.in The presence of strong electron-withdrawing groups like -CF3 can further influence the electronic properties of the amide functionality. nih.govscispace.com

| Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Ring |

| -CF3 | Strong electron withdrawal | None | Strong deactivation |

| -I | Electron withdrawal | Electron donation | Deactivation |

| -CONH2 | Electron withdrawal | Electron donation | Moderate deactivation |

Steric Effects and Resultant Conformational Preferences

The steric bulk of the iodo and trifluoromethyl groups at the ortho and para positions, respectively, imposes significant conformational constraints on the this compound molecule. The trifluoromethyl group is bulkier than a methyl group and its presence at the 2-position can hinder the free rotation of the amide group. mdpi.com This steric hindrance can force the amide group out of the plane of the benzene ring. rsc.orgnsf.gov

Impact of Amide Linker Modifications on Overall Molecular Architecture

The amide linker is a critical structural component of benzamides, and its modification can significantly alter the molecule's three-dimensional shape and chemical properties.

Effects of Bioisosteric Substitutions on Chemical Space and Conformation

Bioisosteric replacement of the amide group is a common strategy in medicinal chemistry to modulate a molecule's properties while retaining its essential biological activity. acs.orgresearchgate.net Bioisosteres are functional groups that possess similar physicochemical characteristics. The introduction of a bioisostere can lead to changes in molecular size, shape, electronic distribution, and polarity. acs.orgnih.gov

Several functional groups can serve as bioisosteres for the amide bond, including esters, thioamides, ureas, and various five-membered heterocyclic rings like triazoles and oxadiazoles. nih.govmdpi.com For instance, replacing the amide with a triazole ring can increase lipophilicity and alter the length of the linker. mdpi.com Aryl-amino-oxetanes have also been explored as amide isosteres, demonstrating a more three-dimensional conformation compared to the relatively planar benzamides. digitellinc.com The choice of a specific bioisostere can fine-tune the conformational preferences of the molecule, expanding the accessible chemical space and potentially leading to improved interactions with biological targets. nih.govu-tokyo.ac.jp

Role of Non-Covalent Interactions in Molecular Recognition (Theoretical Framework)

Non-covalent interactions are fundamental to the processes of molecular recognition, where molecules selectively bind to one another.

Significance of Hydrogen Bonding in Chemical Interactions

Hydrogen bonding is a crucial non-covalent interaction that plays a significant role in the structure and function of chemical and biological systems. rsc.orgmdpi.com The amide group of this compound is a key participant in hydrogen bonding. wikipedia.org The amide's N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. wikipedia.orgias.ac.in This dual capability allows benzamides to form intermolecular hydrogen bonds with other molecules, including water, and to form dimers through self-association. wikipedia.orgmdpi.com

Directionality and Strength of Halogen Bonding

The iodine atom in this compound is a prominent feature that can act as a halogen bond donor. Halogen bonding is a highly directional, non-covalent interaction where a region of positive electrostatic potential, known as the σ-hole, on the halogen atom interacts with a Lewis base (a nucleophile). The strength and directionality of these bonds are critical in determining the crystal packing and molecular assembly of halogenated compounds.

In crystal structures of analogous iodo-substituted benzamides, such as 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide, the molecules are linked by short halogen–halogen contacts. researchgate.net For instance, a notable I⋯I interaction with a distance of 3.7797 (5) Å has been observed, which is shorter than the sum of the van der Waals radii, indicating a significant attractive interaction. researchgate.net These interactions, along with traditional N—H⋯O hydrogen bonds, create well-defined ribbons or layered structures in the solid state. researchgate.net The trifluoromethyl group, being a strong electron-withdrawing group, can influence the magnitude of the σ-hole on the iodine atom, thereby modulating the strength of the halogen bond. Furthermore, the presence of other potential halogen bond acceptors in the molecule, such as the carbonyl oxygen or the nitrogen atom of the amide, allows for a variety of intermolecular C-I⋯O or C-I⋯N interactions that contribute to the stability of the crystal lattice.

Pi-Stacking and Aromatic Interactions

The aromatic rings of this compound are key participants in π-stacking and other aromatic interactions, which are crucial for stabilizing its three-dimensional structure. These interactions can be broadly categorized into parallel-displaced, T-shaped, and sandwich configurations. researchgate.net

In related crystal structures, such as that of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, weak offset π–π interactions are present, with intercentroid distances between the benzene rings measured at 3.868 (1) and 3.855 (1) Å. researchgate.net These distances are indicative of stabilizing π-stacking interactions. The relative orientation of the two aromatic rings is also significant. The dihedral angle between the rings can vary, as seen in the two independent molecules of the 3-fluoro analog, where the angles are 43.94 (8)° and 55.66 (7)°. researchgate.net

The trifluoromethyl group influences these interactions not only through its electronic effects on the aromatic ring but also through potential C–H⋯π and C–H⋯F interactions. acs.org The electron-deficient nature of the trifluoromethyl-substituted ring can enhance its interaction with electron-rich aromatic systems. Computational methods like PIXEL can be used to evaluate the energetics of these interactions, revealing that strong N-H···O═C, C–H···O═C, and C–H···π hydrogen bonds are often the most stabilized intermolecular interactions in the crystal packing of such molecules. acs.org

The interplay between halogen bonding and π-stacking is a defining feature of the supramolecular chemistry of this compound, governing its assembly in the solid state.

Design Principles for Modulating Reactivity, Selectivity, and Solid-State Behavior

The chemical structure of this compound offers several avenues for modulating its reactivity, selectivity, and solid-state properties, such as polymorphism. These modifications are guided by established principles of medicinal and materials chemistry.

Modulating Reactivity and Selectivity:

The iodine atom is a versatile functional group for synthetic modification. It can readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. mdpi.comnih.gov This allows for the introduction of a wide range of substituents at the 4-position, thereby altering the molecule's electronic properties, steric profile, and biological activity. For instance, replacing the iodo group with aryl or alkyl groups can significantly change the compound's lipophilicity and target-binding interactions. mdpi.com

The amide bond itself can be a target for modification. Isosteric replacement of the amide group with functionalities like a triazole can alter the molecule's length, lipophilicity, and hydrogen bonding capabilities. mdpi.com Furthermore, the reactivity of the trifluoromethyl group is generally low, contributing to the metabolic stability of the molecule, a desirable trait in drug design. acs.org

Modulating Solid-State Behavior:

The solid-state properties, including crystal packing and polymorphism, are governed by the network of non-covalent interactions. Modifying substituents can systematically alter these interactions. For example, changing the halogen at the 4-position (e.g., from iodine to bromine) can change the nature of halogen bonding and lead to different crystal packing motifs. researchgate.net

The introduction or modification of functional groups that can act as hydrogen bond donors or acceptors can also profoundly impact the solid-state structure. Studies on related benzamides show that strong N–H⋯O═C hydrogen bonds often form primary structural motifs like chains or dimers. researchgate.netacs.org Weaker interactions, such as C–H⋯O, C–H⋯π, and C–H⋯F, then dictate how these primary motifs pack into a three-dimensional lattice. acs.org By strategically altering the substitution pattern on the aromatic rings, one can favor certain intermolecular interactions over others, providing a rational approach to crystal engineering and the control of polymorphism. This is particularly important as different polymorphs can exhibit different physical properties, including solubility and stability. acs.org

The following table summarizes key intermolecular interactions observed in related benzamide crystal structures, which provide a model for understanding this compound.

| Compound | Interaction Type | Geometric Parameters | Structural Motif |

| 3-Iodo-N-[2-(trifluoromethyl)phenyl]benzamide | I⋯I Halogen Bonding | Distance = 3.7797 (5) Å | Links N—H⋯O hydrogen-bonded chains into ribbons researchgate.net |

| 3-Fluoro-N-[2-(trifluoromethyl)phenyl]benzamide | π–π Stacking | Intercentroid distances = 3.868 (1) Å, 3.855 (1) Å | Offset stacking within layers researchgate.net |

| 3-(Trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide | C–H⋯F Hydrogen Bond | - | Contributes to differences in packing between polymorphs acs.org |

| 3-(Trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide | N–H⋯O═C Hydrogen Bond | - | Connects conformationally different molecules in the asymmetric unit acs.org |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for introducing iodo and trifluoromethyl groups in 4-Iodo-2-(trifluoromethyl)benzamide?

- Methodological Answer : The synthesis typically involves sequential functionalization. Iodination can be achieved via electrophilic aromatic substitution using iodine monochloride (ICl) in acidic media. The trifluoromethyl group is often introduced using cross-coupling reactions (e.g., Ullmann or Suzuki-Miyaura) with trifluoromethyl boronic acids or copper-mediated trifluoromethylation. Purification via column chromatography (silica gel, dichloromethane/ethyl acetate gradients) is critical for isolating intermediates .

Q. What safety precautions are critical when handling iodinated benzamide derivatives during synthesis?

- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation of volatile iodine species. Quench iodine-containing waste with sodium thiosulfate to prevent environmental release. Store intermediates in amber glass to minimize light-induced degradation .

Q. How can HPLC and LCMS be optimized to assess the purity of this compound?

- Methodological Answer : Employ reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) for optimal resolution. LCMS analysis using electrospray ionization (ESI) in positive ion mode helps confirm molecular weight ([M+H]+). Retention time consistency across runs (e.g., ~1.26 minutes under TFA-modified conditions) validates reproducibility .

Advanced Research Questions

Q. How can SHELX and Mercury software enhance structural analysis of this compound?

- Methodological Answer : SHELXL refines crystal structures by modeling anisotropic displacement parameters for heavy atoms (e.g., iodine). Mercury aids in visualizing intermolecular interactions (e.g., halogen bonding involving iodine) and packing motifs. For twinned crystals, SHELXL’s twin-law refinement resolves overlapping reflections .

Q. What strategies integrate molecular docking with in vitro assays to evaluate the compound’s bioactivity?

- Methodological Answer : Dock the compound into target protein active sites (e.g., bacterial phosphopantetheinyl transferases) using AutoDock Vina. Validate docking poses with molecular dynamics simulations. Correlate binding scores (e.g., ΔG) with in vitro MIC values against bacterial strains to establish structure-activity relationships .

Q. How can crystallographic data resolve contradictions in reported bond lengths or angles for halogenated benzamides?

- Methodological Answer : Compare experimental data (e.g., C-I bond lengths) with Cambridge Structural Database (CSD) entries. Use Mercury’s packing similarity tool to identify polymorphic variations. Discrepancies due to twinning or disorder are resolved via SHELXL’s PART instructions and electron density map analysis .

Q. What computational approaches predict physicochemical properties of halogenated benzamides using analogs?

- Methodological Answer : Apply quantitative structure-property relationship (QSPR) models using descriptors like logP, molar refractivity, and topological polar surface area. For example, the bromo analog (4-Bromo-2-(trifluoromethyl)benzamide) has logP 1.39; adjust for iodine’s larger van der Waals radius to estimate solubility and bioavailability .

Q. How are InChI identifiers utilized to standardize structural databases for halogenated benzamides?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.